3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a phenyl group and a 2-fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-fluoroaniline with a suitable cyclohexenone derivative. One common method is the condensation reaction between 2-fluoroaniline and 5-phenylcyclohex-2-en-1-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluoroanilino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroanilino derivatives: Compounds like 2-fluoroanilino-1,4-naphthoquinone share similar structural features and biological activities.
Phenylcyclohexenone derivatives: Compounds such as 5-phenylcyclohex-2-en-1-one have similar chemical reactivity and applications.
Uniqueness
3-(2-Fluoroanilino)-5-phenylcyclohex-2-en-1-one is unique due to the presence of both the fluoroanilino and phenylcyclohexenone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluoroanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOAAVAGBSVNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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